Cyclopentanecarboxylic acid anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

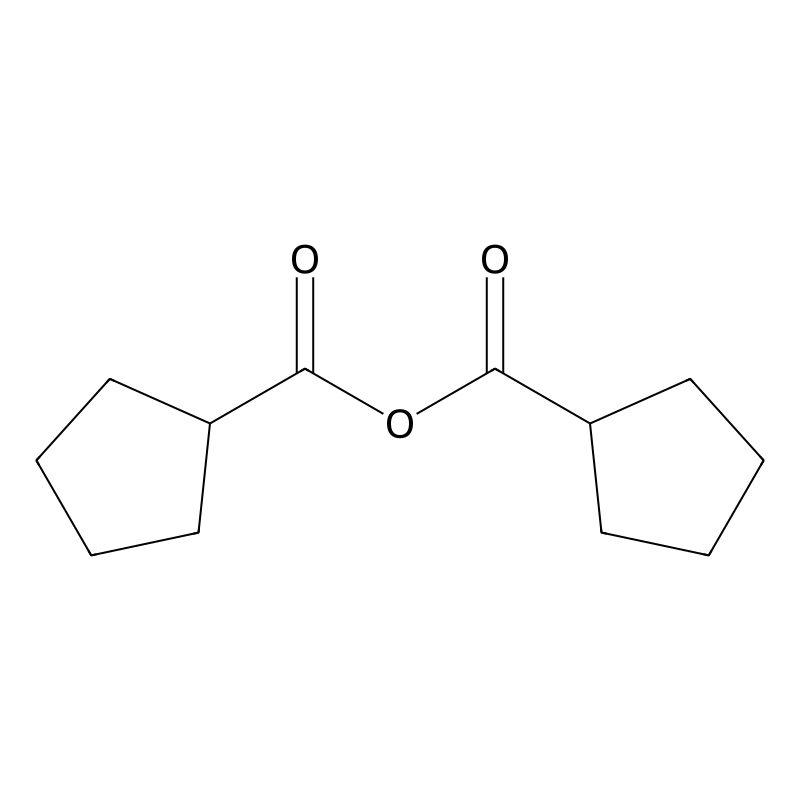

Cyclopentanecarboxylic acid anhydride is an organic compound characterized by its five-membered ring structure and an anhydride functional group. Its chemical formula is , and it has a molecular weight of approximately 210.27 g/mol. This compound is derived from cyclopentanecarboxylic acid through the dehydration of two carboxylic acid molecules, resulting in a cyclic anhydride that exhibits unique chemical properties due to its structure. Cyclopentanecarboxylic acid anhydride typically appears as a colorless to yellow liquid and is soluble in various organic solvents such as benzene and dichloromethane.

- Hydrolysis: In the presence of water, it readily hydrolyzes back to cyclopentanecarboxylic acid.

- Nucleophilic Substitution: The compound can react with nucleophiles, such as alcohols and amines, leading to the formation of esters and amides, respectively.

- Reduction: It can be reduced to cyclopentanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions- Hydrolysis: Water or aqueous solutions under mild conditions.

- Nucleophilic Substitution: Alcohols or amines in the presence of acid or base catalysts.

- Reduction: Lithium aluminum hydride in anhydrous ether.

Cyclopentanecarboxylic acid anhydride exhibits notable biological activity, particularly anti-inflammatory and analgesic effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, studies have shown that it reduces pain sensitivity in animal models of neuropathic pain, suggesting potential applications in therapeutic contexts .

Several methods exist for synthesizing cyclopentanecarboxylic acid anhydride:

- Dehydration of Cyclopentanecarboxylic Acid: This method typically employs dehydrating agents like acetic anhydride or phosphorus pentoxide under controlled conditions, often at elevated temperatures (140-150°C).

- Reaction with Thionyl Chloride: Cyclopentanecarboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which is then treated with a base to yield the anhydride.

- Industrial Production: In industrial settings, continuous flow reactors are often used to enhance the efficiency and consistency of production while minimizing by-products.

Cyclopentanecarboxylic acid anhydride finds a variety of applications across different fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound is utilized as a building block for creating polymers and copolymers with specific properties.

- Material Science: It is employed in preparing advanced materials with unique mechanical and thermal characteristics.

- Biological Studies: The compound is used for modifying biomolecules, aiding in research on enzyme mechanisms and protein interactions .

The reactivity of cyclopentanecarboxylic acid anhydride with various nucleophiles has been extensively studied. Its electrophilic nature makes it susceptible to nucleophilic attack, which is exploited in synthetic transformations. This characteristic allows for versatile applications in organic synthesis and biochemical research.

Cyclopentanecarboxylic acid anhydride shares structural similarities with other cyclic carboxylic acid anhydrides but possesses unique properties due to its five-membered ring structure. Below is a comparison with several similar compounds:

| Compound | Ring Size | Unique Features |

|---|---|---|

| Cyclohexanecarboxylic Acid Anhydride | Six | Greater ring strain; different reactivity |

| Cyclobutanecarboxylic Acid Anhydride | Four | Higher strain; distinct chemical behavior |

| Cyclopropanecarboxylic Acid Anhydride | Three | Significant ring strain; altered reactivity |

Uniqueness

Cyclopentanecarboxylic acid anhydride's five-membered ring provides a balance between stability and reactivity that distinguishes it from its four-, six-, or three-membered counterparts. This unique structure enhances its utility as a versatile intermediate in organic synthesis and various industrial applications .